Ethyl 2-((dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide Ethyl 2-((dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide
Brand Name: Vulcanchem
CAS No.: 2174007-90-8
VCID: VC4092720
InChI: InChI=1S/C8H12N2O3S2.BrH/c1-4-13-7(11)6-5-14-8(9-6)10-15(2,3)12;/h5H,4H2,1-3H3;1H
SMILES: CCOC(=O)C1=CSC(=N1)N=S(=O)(C)C.Br
Molecular Formula: C8H13BrN2O3S2
Molecular Weight: 329.2

Ethyl 2-((dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide

CAS No.: 2174007-90-8

Cat. No.: VC4092720

Molecular Formula: C8H13BrN2O3S2

Molecular Weight: 329.2

* For research use only. Not for human or veterinary use.

Ethyl 2-((dimethyl(oxo)-l6-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide - 2174007-90-8

Specification

CAS No. 2174007-90-8
Molecular Formula C8H13BrN2O3S2
Molecular Weight 329.2
IUPAC Name ethyl 2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-thiazole-4-carboxylate;hydrobromide
Standard InChI InChI=1S/C8H12N2O3S2.BrH/c1-4-13-7(11)6-5-14-8(9-6)10-15(2,3)12;/h5H,4H2,1-3H3;1H
Standard InChI Key SAMPDGHLSIRUKK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)N=S(=O)(C)C.Br
Canonical SMILES CCOC(=O)C1=CSC(=N1)N=S(=O)(C)C.Br

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Structural Features

The compound’s IUPAC name, ethyl 2-((dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide, delineates its core structure:

  • Thiazole backbone: A five-membered aromatic ring containing sulfur (S) at position 1 and nitrogen (N) at position 3.

  • Substituents:

    • At position 4: An ethyl carboxylate group (–COOCH₂CH₃), enhancing solubility and enabling esterase-mediated hydrolysis in biological systems .

    • At position 2: A dimethyl(oxo)-λ⁶-sulfanylideneamino group (–N=S(=O)(CH₃)₂), which introduces a sulfoximine-like moiety. This group is rare in pharmaceuticals but notable for its potential to modulate electronic and steric properties .

  • Hydrobromide salt: The protonation of the thiazole’s amino group by hydrobromic acid improves crystallinity and stability .

Molecular Formula and Weight

The molecular formula C₈H₁₃BrN₂O₃S₂ confirms the presence of bromine (Br) from the hydrobromide counterion and sulfur atoms from both the thiazole ring and sulfanylidene group . The calculated molecular weight of 329.2 g/mol aligns with high-resolution mass spectrometry data for similar thiazole derivatives .

PropertyValue
CAS Number2174007-90-8
Molecular FormulaC₈H₁₃BrN₂O₃S₂
Molecular Weight (g/mol)329.2
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Table 1: Key physicochemical properties of ethyl 2-((dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide .

Synthesis and Manufacturing Processes

Hypothesized Synthesis Pathway

A plausible route for the target compound involves:

  • Formation of the thiazole core: Reacting ethyl 3-bromo-2-oxopropanoate with thiourea in ethanol to yield ethyl 2-aminothiazole-4-carboxylate .

  • Sulfoximine functionalization: Treating the 2-amino group with dimethylsulfoxonium iodide under oxidative conditions to introduce the sulfanylidene moiety .

  • Salt formation: Precipitation with hydrobromic acid to obtain the hydrobromide salt .

Scheme 1: Proposed synthetic pathway for ethyl 2-((dimethyl(oxo)-λ⁶-sulfanylidene)amino)thiazole-4-carboxylate hydrobromide.

Structural and Spectroscopic Analysis

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include:

    • ν(N–H) at ~3300 cm⁻¹ (amine stretch).

    • ν(C=O) at ~1700 cm⁻¹ (ester carbonyl).

    • ν(S=O) at ~1050 cm⁻¹ (sulfoximine group) .

  • NMR Spectroscopy:

    • ¹H NMR: A triplet for the ethyl group’s methylene protons (δ 4.2–4.4 ppm) and singlets for dimethyl groups (δ 3.1–3.3 ppm) .

    • ¹³C NMR: Carboxylate carbon at ~165 ppm and thiazole ring carbons at 110–150 ppm .

X-ray Crystallography

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (DMSO, DMF) due to the ionic hydrobromide moiety . The methyl analog exhibits moderate water solubility, which may be enhanced in the ethyl derivative due to the larger ester group .

  • Stability: Hydrobromide salts generally exhibit improved thermal stability compared to free bases. Degradation via ester hydrolysis or sulfoximine reduction is possible under acidic/basic conditions .

Comparative Analysis with Analogues

CompoundMelting Point (°C)Solubility
Methyl 2-aminothiazole-4-carboxylate 160–164Moderate in water
Ethyl 2-aminothiazole-4-carboxylate Not AvailableHigh in ethanol

Table 2: Physicochemical comparison with structural analogs.

Applications in Pharmaceutical Research

Drug Development

The compound’s hydrobromide salt form improves bioavailability, making it a candidate for oral formulations. Its ester group serves as a prodrug moiety, enabling targeted release in esterase-rich tissues .

Chemical Biology Probes

Sulfoximine groups are increasingly used in covalent inhibitors. This compound could act as a probe for studying sulfoximine-protein interactions in disease pathways .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count.

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.

  • Target Identification: Screen against kinase libraries to identify molecular targets.

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